Technical Guide: Synthesis and Characterization of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid
Technical Guide: Synthesis and Characterization of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, a quinoxaline derivative of interest in medicinal chemistry. Quinoxaline scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide outlines a two-step synthetic pathway and details the expected analytical characterization of the target compound.
Synthesis Pathway
The synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid can be achieved through a two-step process. The initial step involves the synthesis of the ethyl ester precursor, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Caption: Synthetic route to the target compound.
Experimental Protocols
Synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
This procedure is adapted from the synthesis of structurally related quinoxalinone derivatives.
Materials:
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o-Phenylenediamine
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Diethyl 2-oxosuccinate
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Ethanol
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Glacial Acetic Acid (catalyst)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
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Add diethyl 2-oxosuccinate (1 equivalent) to the solution.
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Add a catalytic amount of glacial acetic acid to the reaction mixture.
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Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The product, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, is expected to precipitate out of the solution.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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Further purification can be achieved by recrystallization from ethanol. A publication describing the synthesis of the title compound's ethyl ester provides crystal structure data for the purified product.[4]
Synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid (Hydrolysis)
This protocol is a general method for the alkaline hydrolysis of quinoxaline esters.
Materials:
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Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
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Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
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Ethanol or Methanol
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Water
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Hydrochloric Acid (HCl) (for acidification)
Procedure:
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Suspend Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate in a mixture of ethanol (or methanol) and water.
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Add a solution of NaOH or KOH (2-3 equivalents) in water to the suspension.
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Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC until the starting ester is completely consumed.
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After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated HCl.
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The carboxylic acid product should precipitate out of the solution.
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Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
Characterization Data
The following tables summarize the expected quantitative data for the intermediate ester and the final carboxylic acid product based on available literature for the ester and analogous compounds for the acid.
Table 1: Physicochemical and Crystallographic Data for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |
| Molecular Weight | 234.25 g/mol | [4] |
| Crystal System | Triclinic | [4] |
| Space Group | P-1 | [4] |
| a (Å) | 4.8082 (18) | [4] |
| b (Å) | 8.260 (3) | [4] |
| c (Å) | 14.413 (6) | [4] |
| α (°) | 84.072 (7) | [4] |
| β (°) | 81.473 (5) | [4] |
| γ (°) | 85.140 (5) | [4] |
| Volume (ų) | 561.7 (4) | [4] |
| Z | 2 | [4] |
Table 2: Expected Characterization Data for 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (br s, 1H, COOH), 10.5 (s, 1H, N-H), 6.7-7.1 (m, 4H, Ar-H), 4.2 (m, 1H, CH), 3.4 (m, 2H, CH₂), 2.8 (dd, 1H, CH₂), 2.6 (dd, 1H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 172 (C=O, acid), 168 (C=O, lactam), 140-120 (Ar-C), 55 (CH), 45 (CH₂), 35 (CH₂) |
| IR (KBr, cm⁻¹) | ν: 3400-2500 (O-H, N-H), 1710 (C=O, acid), 1680 (C=O, lactam), 1600, 1490 (C=C, aromatic) |
| Mass Spectrometry (ESI-MS) | m/z: 207.07 [M+H]⁺, 229.05 [M+Na]⁺ |
Logical Workflow for Characterization
The following workflow illustrates the logical steps for the complete characterization of the synthesized 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid.
Caption: Characterization workflow for the target compound.
